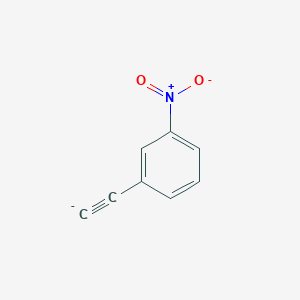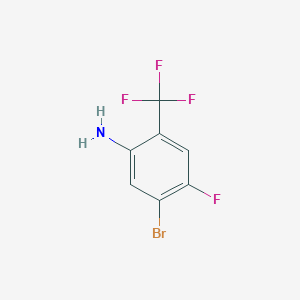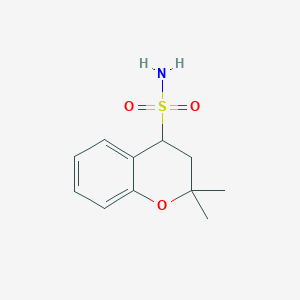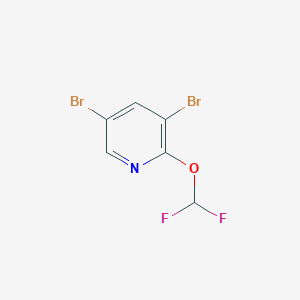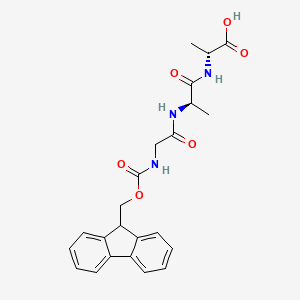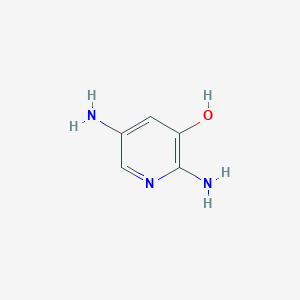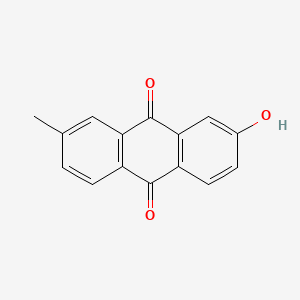
3-((1,4-Diazepan-1-yl)methyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1,4-Diazepan-1-yl)methyl)-1H-indole: is a chemical compound that features an indole core structure substituted with a diazepane moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a diazepane ring, a seven-membered nitrogen-containing heterocycle, adds unique properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole typically involves the reaction of an indole derivative with a diazepane precursor. One common method is the reductive amination of an indole-3-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions: 3-((1,4-Diazepan-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Tetrahydroindoles.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
Chemistry: In chemistry, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The indole ring is a common motif in many biologically active molecules, and the addition of a diazepane ring can enhance its binding affinity and selectivity for certain biological targets .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The indole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The diazepane ring can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties .
相似化合物的比较
- 3-((1,4-Diazepan-1-yl)methyl)benzoic acid
- 3-((1,4-Diazepan-1-yl)methyl)phenyl)methanamine
- 3-((1,4-Diazepan-1-yl)methyl)phenol
Uniqueness: Compared to similar compounds, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole stands out due to the presence of the indole ring, which is a versatile scaffold in medicinal chemistry. The combination of the indole and diazepane rings provides a unique structural framework that can be exploited for the development of new drugs and materials .
属性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
3-(1,4-diazepan-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H19N3/c1-2-5-14-13(4-1)12(10-16-14)11-17-8-3-6-15-7-9-17/h1-2,4-5,10,15-16H,3,6-9,11H2 |
InChI 键 |
QOWGNRASWUUKJV-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


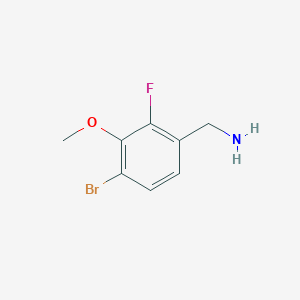
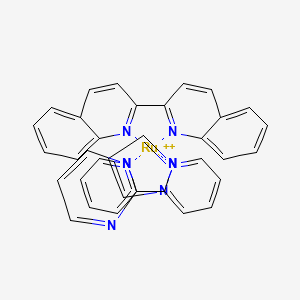
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
